molecular formula C7H13NO4 B1609546 (R)-2-Aminoheptanedioic acid CAS No. 32224-57-0

(R)-2-Aminoheptanedioic acid

Cat. No.: B1609546
CAS No.: 32224-57-0
M. Wt: 175.18 g/mol
InChI Key: JUQLUIFNNFIIKC-RXMQYKEDSA-N
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Description

(2R)-2-Aminoheptanedioic acid is an organic compound with the molecular formula C7H13NO4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Aminoheptanedioic acid typically involves the use of starting materials such as heptanedioic acid and ammonia. One common method is the reductive amination of heptanedioic acid, where the carboxylic acid group is first converted to an aldehyde, followed by reaction with ammonia to form the amine. This process often requires catalysts such as palladium on carbon and hydrogen gas under high pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like transaminases can be used to catalyze the conversion of heptanedioic acid derivatives to the desired amino acid. This method is advantageous due to its specificity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Aminoheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitroheptanedioic acid.

    Reduction: 2-Aminoheptanol.

    Substitution: N-acyl-2-aminoheptanedioic acid derivatives.

Scientific Research Applications

(2R)-2-Aminoheptanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential precursor for neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which (R)-2-Aminoheptanedioic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (2S)-2-Aminoheptanedioic acid: The enantiomer of (R)-2-Aminoheptanedioic acid, with similar chemical properties but different biological activity.

    2-Aminopentanedioic acid: A shorter-chain analog with different reactivity and applications.

    2-Aminobutanedioic acid: Another analog with distinct properties and uses.

Uniqueness: (2R)-2-Aminoheptanedioic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its longer carbon chain also provides distinct chemical properties, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.

Properties

IUPAC Name

(2R)-2-aminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQLUIFNNFIIKC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426485
Record name (R)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32224-57-0
Record name 2-Aminopimelic acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Aminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINOPIMELIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U6YET12C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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